N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Overview
Description
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a useful research compound. Its molecular formula is C17H12F4N4O5 and its molecular weight is 428.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.07438214 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds with nitrofuramide motifs and related structures have been investigated for their antimicrobial properties. For instance, studies on alkylated furan derivatives have shown significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Makino, 1962).
DNA/Protein Interaction
Research on Ni(II) complexes involving pyrazole-based ligands has demonstrated their ability to interact with DNA and proteins, suggesting potential applications in cancer therapy and molecular biology studies. These complexes exhibit cytotoxicities against various cell lines, highlighting their relevance in antitumor research (Yu et al., 2017).
Heterocyclic Chemistry
The synthesis of novel heterocycles, including furan and pyrazole derivatives, is a significant area of research due to their wide range of biological activities. These compounds are essential for developing new pharmaceuticals, agrochemicals, and materials science applications. Studies on the synthesis of thio- and furan-fused heterocycles reveal innovative approaches to constructing these complex molecules, which could inform synthetic strategies for producing N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide and related compounds (Ergun et al., 2014).
Biological Evaluation
The design and synthesis of compounds with furan and pyrazole scaffolds, aiming to evaluate their antibacterial properties, illustrate the ongoing interest in exploiting these structures for therapeutic applications. Such research underscores the potential of structurally related compounds in addressing bacterial infections and possibly other diseases (Hassan et al., 2020).
Properties
IUPAC Name |
N-[2-(4-nitropyrazol-1-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O5/c18-11-5-12(19)15(21)16(14(11)20)29-8-10-1-2-13(30-10)17(26)22-3-4-24-7-9(6-23-24)25(27)28/h1-2,5-7H,3-4,8H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSBYIGOXPMDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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